Cas no 1273775-24-8 (4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

4-Bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative with a fluorophenyl substituent, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its bromo and carboxylic acid functional groups enhance reactivity, facilitating further derivatization or metal-catalyzed coupling reactions. The 2-fluorophenyl moiety contributes to improved metabolic stability and binding affinity in target interactions, while the isopropyl group adds steric bulk, influencing selectivity. This compound is particularly valuable in medicinal chemistry as an intermediate for developing bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility make it a practical choice for research in drug discovery and fine chemical synthesis.
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid structure
1273775-24-8 structure
Product name:4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:1273775-24-8
MF:C13H12BrFN2O2
Molecular Weight:327.148985862732
MDL:MFCD18025272
CID:5684240
PubChem ID:55137008

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
    • 1273775-24-8
    • EN300-26147333
    • AKOS006149535
    • MDL: MFCD18025272
    • インチ: 1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19)
    • InChIKey: QSEKSRVSGOGFJH-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=NN(C2C=CC=CC=2F)C=1C(C)C

計算された属性

  • 精确分子量: 326.00662g/mol
  • 同位素质量: 326.00662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 55.1Ų

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26147333-1.0g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
1.0g
$986.0 2024-06-18
Enamine
EN300-26147333-10g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
10g
$4236.0 2023-09-14
Enamine
EN300-26147333-1g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
1g
$986.0 2023-09-14
Aaron
AR028DO9-50mg
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid
1273775-24-8 95%
50mg
$340.00 2025-02-16
Aaron
AR028DO9-2.5g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid
1273775-24-8 95%
2.5g
$2681.00 2023-12-16
Aaron
AR028DO9-500mg
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylicacid
1273775-24-8 95%
500mg
$1081.00 2025-02-16
Enamine
EN300-26147333-0.1g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
0.1g
$342.0 2024-06-18
Enamine
EN300-26147333-2.5g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
2.5g
$1931.0 2024-06-18
Enamine
EN300-26147333-10.0g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
10.0g
$4236.0 2024-06-18
Enamine
EN300-26147333-0.5g
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1273775-24-8 95%
0.5g
$768.0 2024-06-18

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報

4-Bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview

The compound 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, identified by the CAS number 1273775-24-8, is a highly specialized organic molecule with significant potential in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility.

The molecular structure of this compound is characterized by a pyrazole ring system, which serves as a central scaffold for attaching various functional groups. The presence of a bromine atom at the 4-position, a fluorophenyl group at the 1-position, and an isopropyl group at the 5-position introduces unique electronic and steric properties to the molecule. Additionally, the carboxylic acid group at the 3-position enhances its solubility and bioavailability, making it an attractive candidate for drug design.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, suggesting its potential application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the formation of the pyrazole ring through cyclization reactions, followed by selective substitution reactions to introduce the bromine and fluorophenyl groups. The optimization of these steps has been extensively studied to improve yield and purity, ensuring scalability for industrial production.

In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors, making it a promising lead compound for drug discovery programs. For example, studies conducted at the University of California have revealed its ability to inhibit key enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent.

The structural features of this compound also make it an ideal candidate for further chemical modifications. Researchers are actively exploring the impact of substituting different groups on the pyrazole ring to enhance its pharmacokinetic properties and therapeutic efficacy. These efforts are expected to pave the way for the development of next-generation drugs with improved safety profiles and enhanced efficacy.

In conclusion, 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with its promising biological activities, positions it as a valuable asset in the quest for innovative therapeutic solutions. As research continues to unfold, this compound is likely to play a pivotal role in shaping future drug discovery strategies.

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